molecular formula C7H7NO3S B2969412 2-Acetamidothiophene-3-carboxylic acid CAS No. 51419-38-6

2-Acetamidothiophene-3-carboxylic acid

Cat. No. B2969412
Key on ui cas rn: 51419-38-6
M. Wt: 185.2
InChI Key: RCEBHKDQZCVBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04079050

Procedure details

The 2-amino-3:5-dinitrothiophene was itself obtained by reacting the sodium salt of cyanoacetic acid with the dimer of mercaptoacetaldehyde in aqueous medium at 80° C, cooling to 20° C, adding acetic anhydride while maintaining the pH at 6-7, acidifying and isolating the 2-acetylaminothiophene-3-carboxylic acid. This was then dinitrated in sulphuric acid medium at 0° C, the resulting 2-acetylamino-3:5-dinitrothiophene being isolated and then deacetylated by heating in an aqueous solution of sulphuric acid. Table I gives further Examples of the dyestuffs of the invention of the formula ##STR16## the symbols of which have the values given in the respective columns of the Table, while the last column of the Table gives the shades obtained when the dyestuffs are applied to an aromatic polyester textile material.
[Compound]
Name
2-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-dinitrothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]([OH:7])=[O:6])#[N:3].[SH:8][CH2:9][CH:10]=O.C(O[C:16](=[O:18])[CH3:17])(=O)C>>[C:16]([NH:3][C:2]1[S:8][CH:9]=[CH:10][C:4]=1[C:5]([OH:7])=[O:6])(=[O:18])[CH3:17] |^1:0|

Inputs

Step One
Name
2-amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5-dinitrothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH at 6-7

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC=CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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